Taxifolin 6-C-glucoside

Übersicht

Beschreibung

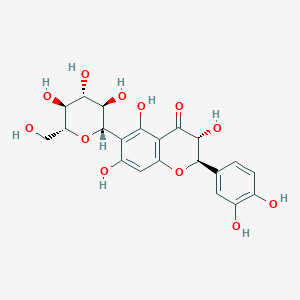

Taxifolin 6-C-glucoside is a flavonoid compound, specifically a glycosylated form of taxifolin. Taxifolin, also known as dihydroquercetin, is a flavanonol that belongs to the class of polyphenols. It is naturally found in various plants, including the Siberian larch and milk thistle. This compound is characterized by the attachment of a glucose molecule to the sixth carbon of the taxifolin structure through a C-glycosidic bond, which is more stable than the typical O-glycosidic bond found in many other glycosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of taxifolin 6-C-glucoside involves a regio- and stereoselective C-glycosidation reaction. One efficient method includes the use of scandium triflate (Sc(OTf)3) as a catalyst to promote the C-glycosidation of taxifolin with D-glucose. This reaction typically yields this compound in about 35% yield. The separation of the product and its diastereomers can be achieved using chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal triflates as catalysts and advanced chromatographic techniques for purification are essential for achieving high purity and yield. Additionally, the process may be optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Taxifolin 6-C-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form o-quinones on the B-ring.

Reduction: Reduction reactions can modify the hydroxyl groups present in the structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.

Major Products

Wissenschaftliche Forschungsanwendungen

Taxifolin 6-C-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of C-glycosidic bonds.

Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: this compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. .

Industry: It is used in the development of functional foods and nutraceuticals due to its health-promoting effects.

Wirkmechanismus

The mechanism of action of taxifolin 6-C-glucoside involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) pathway.

Anti-cancer Activity: This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the PI3K/Akt signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Taxifolin 6-C-glucoside can be compared with other similar flavonoid glycosides:

Quercetin 3-O-glucoside: Unlike this compound, quercetin 3-O-glucoside has an O-glycosidic bond, which is less stable under physiological conditions.

Kaempferol 3-O-glucoside: Similar to quercetin 3-O-glucoside, it has an O-glycosidic bond and different biological activities.

Eriodictyol 3’-O-glucoside: This compound also has an O-glycosidic bond and exhibits different antioxidant and anti-inflammatory properties

This compound stands out due to its stable C-glycosidic bond, which enhances its stability and bioavailability, making it a unique and valuable compound for various applications.

Biologische Aktivität

Taxifolin 6-C-glucoside, a flavonoid derived from the plant Garcinia epuctata, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a glycosylated form of taxifolin, which is known for its various health benefits. Recent studies have explored its mechanisms of action and therapeutic potentials in several biological contexts.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals (⋅OH) and DPPH radicals, thus protecting cells from oxidative stress. Research indicates that it enhances the reducing power of metal ions such as Cu²⁺ and Fe³⁺, which is crucial for cellular protection against oxidative damage .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In various models, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating inflammatory responses in conditions like endotoxemia and ischemia-reperfusion injury .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from damage induced by oxidative stress and inflammation. In studies involving cerebral ischemia models, it significantly reduced neuronal death and improved cell survival rates by modulating calcium ion dynamics and inhibiting apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, enhancing the efficacy of conventional antibiotics against resistant strains of bacteria like Staphylococcus aureus. This suggests its potential application in combinatory therapies for treating infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. It inhibits cancer cell proliferation by affecting lipid metabolism pathways and inducing apoptosis in various cancer cell lines, including HeLa cells. Its ability to modulate fatty acid synthase activity plays a crucial role in its anticancer effects .

Study on Neuroprotective Mechanisms

A comparative analysis highlighted the neuroprotective effects of this compound in ischemic conditions. The study found that preincubation with this compound led to a significant reduction in calcium influx during oxygen-glucose deprivation (OGD), suggesting enhanced neuronal resilience against ischemic damage .

Clinical Trials on Cognitive Function

In a clinical trial involving healthy adults, ingestion of taxifolin-rich foods resulted in improved cognitive performance and reduced subjective fatigue. Participants showed significant differences in mental fatigue scores after consuming taxifolin compared to placebo, indicating its potential role in cognitive enhancement .

Data Summary

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Antioxidant | Scavenges ROS | Protects against oxidative stress |

| Anti-inflammatory | Inhibits NF-κB | Reduces cytokine levels |

| Neuroprotective | Modulates Ca²⁺ dynamics | Prevents neuronal death |

| Antimicrobial | Enhances antibiotic efficacy | Effective against resistant bacteria |

| Anticancer | Inhibits fatty acid synthase | Induces apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCFXQMAHURHU-FWCPWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150065 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112494-39-0 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.